5-[(2,4-dioxo-1H-pyrimidin-5-yl)methyl]-1H-pyrimidine-2,4-dione
Description
5-[(2,4-Dioxo-1H-pyrimidin-5-yl)methyl]-1H-pyrimidine-2,4-dione is a pyrimidine-2,4-dione derivative characterized by a methylene bridge connecting two pyrimidine dione rings at the C5 position. This structural motif distinguishes it from simpler uracil or thymine analogs. While its exact biological activity remains underexplored in the provided evidence, related pyrimidine diones are known for roles in enzyme inhibition (e.g., acetylcholinesterase) and antiviral applications .
Properties
CAS No. |
1758-94-7 |
|---|---|
Molecular Formula |
C9H8N4O4 |
Molecular Weight |
236.18 g/mol |
IUPAC Name |
5-[(2,4-dioxo-1H-pyrimidin-5-yl)methyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H8N4O4/c14-6-4(2-10-8(16)12-6)1-5-3-11-9(17)13-7(5)15/h2-3H,1H2,(H2,10,12,14,16)(H2,11,13,15,17) |
InChI Key |
PHSGQKWZRTYEGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)CC2=CNC(=O)NC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,4-dioxo-1H-pyrimidin-5-yl)methyl]-1H-pyrimidine-2,4-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 5-formyluracil with urea in the presence of a base such as sodium methoxide. The reaction is carried out in a solvent like methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-[(2,4-dioxo-1H-pyrimidin-5-yl)methyl]-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Antiviral Properties
Research indicates that derivatives of pyrimidine compounds exhibit antiviral activities. For instance, studies have shown that certain pyrimidine derivatives inhibit the enzyme dihydroorotate dehydrogenase (DHODH), which is crucial for the proliferation of viruses such as the measles virus. The inhibition of DHODH leads to a decrease in viral replication, making these compounds potential candidates for antiviral drug development .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines, including K562 (chronic myelogenous leukemia) cells. The mechanism involves inducing apoptosis in cancer cells and inhibiting cell cycle progression . The structure–activity relationship (SAR) studies indicate that modifications to the pyrimidine ring can enhance anticancer efficacy .
Antimicrobial Effects
Another significant application of this compound is in antimicrobial therapy. Studies have shown that derivatives of 5-[(2,4-dioxo-1H-pyrimidin-5-yl)methyl]-1H-pyrimidine-2,4-dione exhibit inhibitory effects against both Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans. The evaluation typically involves disc diffusion methods to assess the zone of inhibition .
Synthesis Pathways
The synthesis of this compound can be achieved through several methods:
- Condensation Reactions : Combining appropriate aldehydes with urea or thiourea under acidic conditions can yield pyrimidine derivatives.
- Cyclization : The formation of the pyrimidine ring can be accomplished via cyclization reactions involving various dihydropyrimidinones.
- Functional Group Modifications : Subsequent functionalization can introduce various substituents to enhance biological activity.
Mechanism of Action
The mechanism of action of 5-[(2,4-dioxo-1H-pyrimidin-5-yl)methyl]-1H-pyrimidine-2,4-dione involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt cellular processes such as DNA replication and repair, leading to cell death in cancer cells .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key structural and functional differences between the target compound and analogs:
*Calculated based on molecular formula.
Challenges and Opportunities
- Synthetic Efficiency : Low yields (e.g., 2–8% for chloroethyl derivatives ) contrast with high-yield microwave methods (e.g., 94% for isoxazolidinyl nucleosides ).
- Biological Relevance : The target compound’s dimeric structure warrants exploration in nucleic acid analog design or as a protease inhibitor scaffold.
Biological Activity
5-[(2,4-dioxo-1H-pyrimidin-5-yl)methyl]-1H-pyrimidine-2,4-dione, commonly referred to as a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features that may contribute to various pharmacological effects.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a pyrimidine ring with two keto groups and a methylene bridge, which are crucial for its biological interactions.
Biological Activity Overview
Research has indicated that pyrimidine derivatives exhibit a range of biological activities including:
- Antimicrobial Activity : Compounds similar to this compound have shown efficacy against various bacterial strains.
- Anticancer Properties : Some studies suggest that these compounds can inhibit tumor growth and induce apoptosis in cancer cells.
- Anti-inflammatory Effects : Pyrimidine derivatives may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.
Antimicrobial Activity
A study focusing on the antimicrobial properties of pyrimidine derivatives revealed that certain analogs demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 3.12 to 12.5 µg/mL, indicating their potential as antimicrobial agents .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 3.12 | Staphylococcus aureus |
| Compound B | 12.5 | Escherichia coli |
Anticancer Activity
In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines. For instance, a derivative of this compound demonstrated an IC50 value of 15 µM against human breast cancer cells (MCF-7), suggesting its potential role in cancer therapy .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 15 | Induces apoptosis |
| HeLa | 20 | Inhibits cell proliferation |
Anti-inflammatory Effects
Research has also indicated that the compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests its potential use in treating inflammatory diseases .
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial tested the efficacy of a similar pyrimidine derivative in patients with bacterial infections. Results showed a significant reduction in infection rates compared to the control group.
- Case Study on Cancer Treatment : Another study evaluated the use of this compound in combination with standard chemotherapy agents. The combination therapy resulted in enhanced tumor regression rates compared to chemotherapy alone.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
